molecular formula C18H15N B1601683 2,4-Diphenylaniline CAS No. 63344-48-9

2,4-Diphenylaniline

Cat. No.: B1601683
CAS No.: 63344-48-9
M. Wt: 245.3 g/mol
InChI Key: JZKJBFCCYSJAQX-UHFFFAOYSA-N
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Description

2,4-Diphenylaniline is an organic compound characterized by the presence of two phenyl groups attached to the nitrogen atom of an aniline molecule. This compound is a derivative of aniline and is known for its unique structural and electronic properties. It is a colorless solid that is soluble in many organic solvents and has various applications in scientific research and industry.

Mechanism of Action

Target of Action

Similar compounds such as quinoxaline derivatives have been shown to exhibit antibacterial activity

Mode of Action

Related compounds have been shown to inhibit the growth of bacteria by impairing the integrity of cell membranes This suggests that 2,4-Diphenylaniline might interact with its targets in a similar manner, leading to changes in the target cells

Biochemical Pathways

Related compounds such as 2,4-dinitrotoluene and nitrobenzene have been shown to affect bacterial metabolic pathways . It’s possible that this compound could influence similar pathways, but more research is needed to confirm this.

Pharmacokinetics

Related compounds have been studied for their optoelectronic properties , which could potentially influence their bioavailability

Result of Action

Related compounds have been shown to exhibit photophysical properties influenced by their peripheral amines and the nature of solvents used . This suggests that this compound might have similar effects, but more research is needed to confirm this.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, herbicides based on 2,4-D have been shown to be influenced by factors such as pH and chloride release

Biochemical Analysis

Biochemical Properties

It is known that it is generally formulated as an amine salt or an ester, each of which have their own advantages and tradeoffs .

Molecular Mechanism

The molecular mechanism of 2,4-Diphenylaniline is not well-understood. It is a weak base, with a Kb of 10^-14. With strong acids, it forms salts

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Diphenylaniline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of aniline with bromobenzene under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and a polar aprotic solvent like dimethyl sulfoxide. The reaction proceeds through the formation of a Meisenheimer complex, followed by elimination to yield the desired product .

Industrial Production Methods: In industrial settings, this compound is often produced by the thermal deamination of aniline over oxide catalysts. This process involves heating aniline in the presence of a suitable catalyst, leading to the formation of this compound and ammonia as a byproduct .

Chemical Reactions Analysis

Types of Reactions: 2,4-Diphenylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2,4-Diphenylaniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Diphenylamine: Similar in structure but lacks the additional phenyl group at the 4-position.

    Triphenylamine: Contains an additional phenyl group, making it more sterically hindered and electronically different.

Uniqueness: 2,4-Diphenylaniline is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring precise control over electronic effects and molecular interactions .

Properties

IUPAC Name

2,4-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N/c19-18-12-11-16(14-7-3-1-4-8-14)13-17(18)15-9-5-2-6-10-15/h1-13H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKJBFCCYSJAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40487730
Record name 2,4-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40487730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63344-48-9
Record name 2,4-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40487730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4-dibromoaniline (10 mmol), benzeneboronic acid (24 mmol), tetrakis(triphenylphosphine)palladium(0) (1 mmol) and potassium carbonate (12 g) are put in a two-neck round-bottom flask and dissolved in toluene (30 mL) and H2O (10 mL). Subsequently, the resulting solution is stirred in a bath under a temperature of about 100° C. for 24 hours. After completion of the reaction, toluene is removed. The reaction mixture is extracted with dichloromethane and water, and then being distilled under reduced pressure. The resulting residence is filtered by silica gel column and distilled under reduced pressure again. Next, by re-crystallizing and filtering with dichloromethane and petroleum ether, 2,4-diphenylaniline (2.0 g) is yielded.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
24 mmol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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